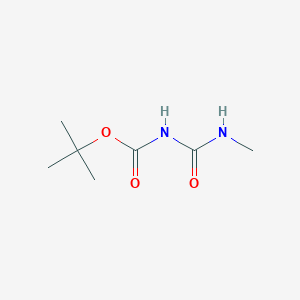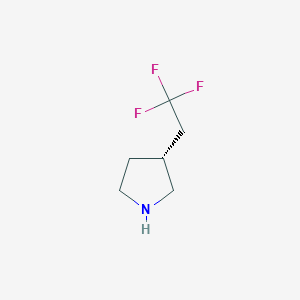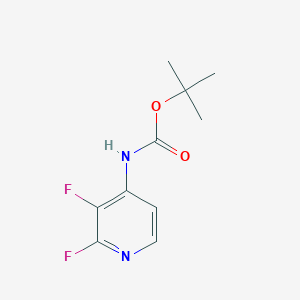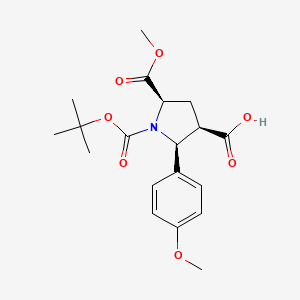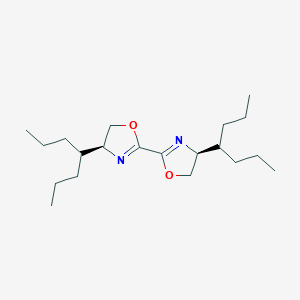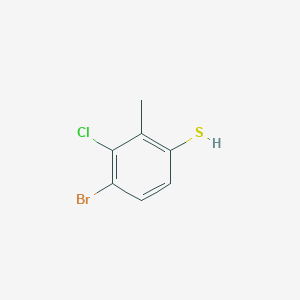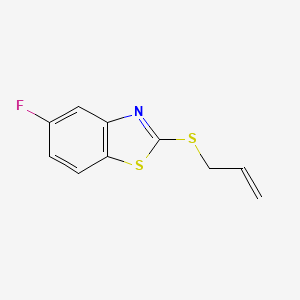
2-(Allylsulfanyl)-5-fluoro-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylthio)-5-fluorobenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the fluorine atom and the allylthio group in its structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-5-fluorobenzo[d]thiazole typically involves the allylation of benzo[d]thiazole-2-thiol with allyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dry N,N-dimethylformamide. The general reaction scheme is as follows:
Starting Material: Benzo[d]thiazole-2-thiol
Reagent: Allyl bromide
Base: Sodium hydride
Solvent: Dry N,N-dimethylformamide
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for 2-(allylthio)-5-fluorobenzo[d]thiazole are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Allylthio)-5-fluorobenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the allylthio group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Modified thiazole derivatives
Substitution: Various substituted thiazole compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Allylthio)-5-fluorobenzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(allylthio)-5-fluorobenzo[d]thiazole involves its interaction with specific molecular targets within biological systems. The compound can modulate the activity of enzymes and proteins, leading to various biological effects. The presence of the fluorine atom enhances its ability to interact with biological targets, while the allylthio group can participate in covalent bonding with nucleophilic sites on proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Allylthio)benzo[d]thiazole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Fluorobenzo[d]thiazole:
2-(Methylthio)-5-fluorobenzo[d]thiazole: Contains a methylthio group instead of an allylthio group, leading to variations in its chemical behavior and biological effects.
Uniqueness
2-(Allylthio)-5-fluorobenzo[d]thiazole is unique due to the combination of the fluorine atom and the allylthio group in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C10H8FNS2 |
|---|---|
Poids moléculaire |
225.3 g/mol |
Nom IUPAC |
5-fluoro-2-prop-2-enylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H8FNS2/c1-2-5-13-10-12-8-6-7(11)3-4-9(8)14-10/h2-4,6H,1,5H2 |
Clé InChI |
RCJUEJAFNQIEHP-UHFFFAOYSA-N |
SMILES canonique |
C=CCSC1=NC2=C(S1)C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


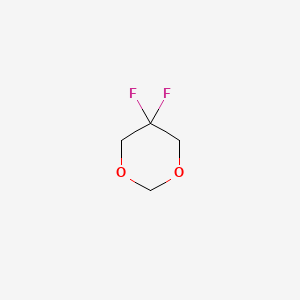
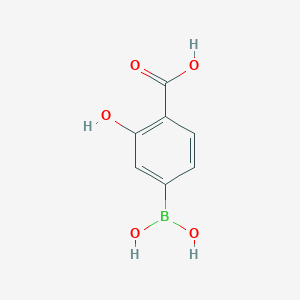
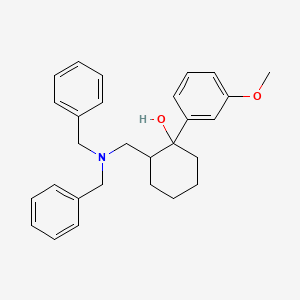
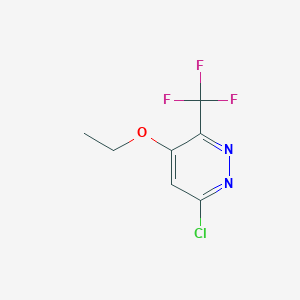
![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12844034.png)
![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
